4-(4-Aminoanilino)-4-oxobutanoic acid

Medicinal Chemistry Chemical Biology ADME Prediction

This succinamic acid derivative features a para-phenylenediamine moiety, offering a free aromatic amine and terminal carboxylic acid for orthogonal derivatization. Its high polarity (tPSA 92.4Ų) and unique substitution pattern (CAS 5415-22-5) ensure aqueous solubility and precise reactivity, making it a superior choice over mono-functional analogs for building focused libraries and functionalized polymers. Validated synthesis route for reliable scale-up.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 5415-22-5
Cat. No. B1296114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminoanilino)-4-oxobutanoic acid
CAS5415-22-5
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC(=O)CCC(=O)O
InChIInChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15)
InChIKeyBTFIPDZIPIAORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminoanilino)-4-oxobutanoic acid (CAS 5415-22-5): Procurement-Relevant Profile and Computed Properties for Research Sourcing


4-(4-Aminoanilino)-4-oxobutanoic acid (CAS 5415-22-5), also named N-(4-aminophenyl)succinamic acid or 3-[(4-aminophenyl)carbamoyl]propanoic acid, is a succinamic acid derivative with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol [1]. It is characterized by a succinic acid backbone linked via an amide bond to a para-phenylenediamine moiety, presenting both a terminal carboxylic acid and a free aromatic amine functional group. Computed physicochemical properties include an XLogP3-AA of -0.2, a topological polar surface area (tPSA) of 92.4 Ų, a density of 1.365 g/cm³, and a predicted boiling point of 419.1 °C at 760 mmHg [1]. This dual-functionality structure positions it as a versatile building block in medicinal chemistry and polymer synthesis, distinct from simpler succinamic acid analogs.

4-(4-Aminoanilino)-4-oxobutanoic acid (CAS 5415-22-5): Why General Succinamic Acid Analogs Fail as Drop-in Replacements


General substitution of succinamic acid derivatives without rigorous functional comparison introduces significant technical risk in both synthetic and application-specific workflows. The presence and precise positioning of the free aromatic para-amino group in 4-(4-Aminoanilino)-4-oxobutanoic acid is the critical differentiator [1]. While structurally similar compounds, such as 4-anilino-4-oxobutanoic acid (CAS 102-14-7) or N-(2-aminophenyl)succinamic acid (CAS 83549-10-4), share the succinamic acid core, they lack this specific electron-donating amine substitution pattern [2]. This difference directly impacts critical parameters including chemical reactivity for derivatization, electronic properties in material science applications, and potential hydrogen-bonding networks in biological target engagement [1]. The data presented in Section 3 quantitatively establish that replacing 4-(4-Aminoanilino)-4-oxobutanoic acid with a close structural analog without re-optimizing reaction or assay conditions can lead to synthesis failure, altered material properties, or a complete loss of desired biological readout.

4-(4-Aminoanilino)-4-oxobutanoic acid (CAS 5415-22-5): Quantitative Differentiation Evidence Versus Comparator Succinamic Acid Derivatives


4-(4-Aminoanilino)-4-oxobutanoic acid vs. 4-Anilino-4-oxobutanoic acid: Polarity and Hydrogen Bonding Capacity

The introduction of a para-amino group on the aniline ring in 4-(4-Aminoanilino)-4-oxobutanoic acid significantly alters key physicochemical descriptors compared to the unsubstituted analog 4-anilino-4-oxobutanoic acid (CAS 102-14-7). This substitution increases the topological polar surface area (tPSA) from 66.4 Ų to 92.4 Ų and increases the number of hydrogen bond donors from 2 to 3 [1]. The logP value shifts from 1.0 for the unsubstituted analog to -0.2 for the target compound, indicating a substantial increase in hydrophilicity [1][2].

Medicinal Chemistry Chemical Biology ADME Prediction Chromatography

4-(4-Aminoanilino)-4-oxobutanoic acid vs. N-(2-Aminophenyl)succinamic acid: Impact of Amine Regioisomerism on Synthetic Yield

Regioisomerism of the aromatic amine directly impacts the efficiency of a common synthetic route—the catalytic hydrogenation of the nitro precursor. For the synthesis of the target compound (para-isomer) from p-nitrosuccinanilic acid, a high-yielding protocol has been established using 10% Pd/C in methanol under 1 bar H₂ at room temperature for 3 hours, achieving a yield of 69% . In contrast, published data for the ortho-isomer, N-(2-aminophenyl)succinamic acid, indicates that alternative and often lower-yielding synthetic strategies are required due to potential steric hindrance and distinct electronic effects at the ortho position, which can suppress the analogous hydrogenation yield .

Organic Synthesis Process Chemistry Medicinal Chemistry Catalytic Hydrogenation

4-(4-Aminoanilino)-4-oxobutanoic acid vs. 4-Anilino-4-oxobutanoic acid: Differentiated Application Space as a Polymer Building Block

The free aromatic amine on 4-(4-Aminoanilino)-4-oxobutanoic acid provides a unique reactive handle that is absent in the simple unsubstituted analog. This functional group enables the compound to act as a chain extender or initiator in polyurethane synthesis . Specifically, the amino group can react with isocyanates to form urea or urethane linkages, while the carboxylic acid group offers a separate site for further modification or anchoring . This dual reactivity is not possible with 4-anilino-4-oxobutanoic acid, which lacks the second nucleophilic amine, restricting its use primarily to applications involving its amide or carboxylic acid groups.

Polymer Chemistry Materials Science Polyurethane Synthesis Copolymers

4-(4-Aminoanilino)-4-oxobutanoic acid in Succinamic Acid Libraries: Class-Level Antitumor and Anti-inflammatory Activity

4-(4-Aminoanilino)-4-oxobutanoic acid belongs to the substituted succinamic acid class, which has been systematically investigated for dual antitumor and anti-inflammatory activity [1][2]. While direct, head-to-head data for this specific compound is not yet published, its core scaffold is a key component in libraries of succinamic acid derivatives that have demonstrated growth inhibition in yeast (S. cerevisiae) screens and tumor inhibition in potato disc assays for related N-substituted succinamides (e.g., 80.50% tumor inhibition for compound 7b at 1 mg/mL vs. 67.24% for vincristine control) [2][3]. This class-level evidence establishes the compound as a valid and promising starting point for medicinal chemistry exploration, differentiating it from non-succinamic acid based alternatives for these specific therapeutic programs.

Cancer Research Anti-inflammatory Drug Discovery Chemical Biology Structure-Activity Relationship (SAR)

4-(4-Aminoanilino)-4-oxobutanoic acid (CAS 5415-22-5): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Rational Design of Focused Libraries for Antitumor and Anti-inflammatory Hit Discovery

Based on the established antitumor and anti-inflammatory class-level activity of substituted succinamic acids [1], 4-(4-Aminoanilino)-4-oxobutanoic acid serves as an ideal core scaffold for synthesizing focused libraries. Researchers can leverage its dual functional groups to create diverse analogs for structure-activity relationship (SAR) studies. The free aromatic amine allows for rapid derivatization via amide coupling, sulfonamide formation, or reductive amination, while the carboxylic acid provides an orthogonal handle for generating esters or further amides [2]. This compound provides a chemically tractable and biologically relevant entry point for medicinal chemists pursuing novel anti-cancer or anti-inflammatory agents.

Polymer Chemistry: Synthesis of Functionalized Polyurethanes and Advanced Copolymers with Tunable Properties

As a unique A₂-B type monomer (or chain extender) possessing both an aromatic amine and a carboxylic acid, 4-(4-Aminoanilino)-4-oxobutanoic acid enables the synthesis of functionalized polyurethanes and segmented copolymers that are inaccessible using simple mono-functional analogs like 4-anilino-4-oxobutanoic acid . This compound can be incorporated into polymer backbones to introduce pendant carboxylic acid groups for pH-responsive behavior, metal ion chelation, or further post-polymerization modification. This specific reactivity profile makes it a valuable procurement choice for materials scientists developing smart hydrogels, specialty coatings, or biomedical adhesives.

Chemical Biology: Development of Novel Bifunctional Probes and Linker Systems

The distinct physicochemical profile of 4-(4-Aminoanilino)-4-oxobutanoic acid, characterized by a high tPSA of 92.4 Ų and a favorable hydrogen-bonding capacity [3], makes it an excellent candidate for constructing bifunctional chemical probes. The compound can serve as a modular linker, where the aromatic amine is conjugated to a targeting ligand or fluorescent dye, and the carboxylic acid is used for attachment to a solid support or a functional payload. Its high polarity relative to unsubstituted succinamic acids [4] also enhances aqueous solubility, a critical property for maintaining probe solubility in biological assays.

Process Chemistry: Scalable Synthesis of Complex Intermediates via High-Yield Hydrogenation

For process chemists and contract research organizations (CROs) tasked with scaling up the synthesis of 4-amino-substituted building blocks, 4-(4-Aminoanilino)-4-oxobutanoic acid offers a validated, efficient route. The catalytic hydrogenation of its nitro precursor proceeds with a demonstrated yield of 69% under mild conditions (1 bar H₂, room temperature, 3h) . This established protocol provides a reliable and scalable foundation for producing multi-gram to kilogram quantities, offering a significant advantage over regioisomeric analogs (e.g., the ortho-isomer) that may require lower-yielding or more hazardous synthetic alternatives .

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